molecular formula C17H19BrN2O2 B11555207 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

Cat. No.: B11555207
M. Wt: 363.2 g/mol
InChI Key: NHKRORWGFUYJCV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a butoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea typically involves the reaction of 4-bromoaniline with 2-butoxyaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or triphosgene. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent recovery, waste management, and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-butoxyphenyl)urea
  • 1-(4-Fluorophenyl)-3-(2-butoxyphenyl)urea
  • 1-(4-Methylphenyl)-3-(2-butoxyphenyl)urea

Uniqueness

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs.

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2-butoxyphenyl)urea

InChI

InChI=1S/C17H19BrN2O2/c1-2-3-12-22-16-7-5-4-6-15(16)20-17(21)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H2,19,20,21)

InChI Key

NHKRORWGFUYJCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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